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molecular formula C21H29N3O4 B2798344 4-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester CAS No. 745048-06-0

4-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B2798344
M. Wt: 387.48
InChI Key: VHSSZNZSUPSTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143256B2

Procedure details

N-(4-Bromobutyl)phthalimide 7 (9.70 g, 34.40 mmol) was added to a suspension of potassium carbonate (8.20 g, 59.30 mmol) and piperazine-1-carboxylic acid tert-butyl ester 8 (5.00 g, 26.80 mmol) in acetone (125 mL). The mixture was heated at reflux for 14 hours. After cooling to ambient temperature, the reaction mixture was filtered and the filtrate concentrated to a waxy yellow solid. Purification by column chromatography (silica gel, gradient of 70:30 to 0:100 hexanes/ethyl acetate, v/v) gave compound 9 (8.69 g, 84%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 1.45 (s, 9H), 1.46-1.59 (m, 2H), 1.63-1.76 (m, 2H), 2.32-2.40 (m, 6H), 3.38-3.44 (m, 4H), 3.71 (t, J=6.9 Hz, 2H), 7.71-7.73 (m, 2H), 7.82-7.84 (m, 2H); ESI MS m/z 388 [C21H29N3O4+H]+.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].C(=O)([O-])[O-].[K+].[K+].[C:23]([O:27][C:28]([N:30]1[CH2:35][CH2:34][NH:33][CH2:32][CH2:31]1)=[O:29])([CH3:26])([CH3:25])[CH3:24]>CC(C)=O>[C:23]([O:27][C:28]([N:30]1[CH2:35][CH2:34][N:33]([CH2:2][CH2:3][CH2:4][CH2:5][N:6]2[C:10](=[O:11])[C:9]3[C:8](=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:7]2=[O:16])[CH2:32][CH2:31]1)=[O:29])([CH3:26])([CH3:24])[CH3:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
BrCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
8.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
125 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 hours
Duration
14 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a waxy yellow solid
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel, gradient of 70:30 to 0:100 hexanes/ethyl acetate, v/v)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCCCN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.69 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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